molecular formula C5H12O3 B054293 3-Ethoxy-1,2-propanediol CAS No. 1874-62-0

3-Ethoxy-1,2-propanediol

Cat. No.: B054293
CAS No.: 1874-62-0
M. Wt: 120.15 g/mol
InChI Key: LOSWWGJGSSQDKH-UHFFFAOYSA-N
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Description

3-Ethoxy-1,2-propanediol, also known as this compound, is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227880. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Complexes : 3-Ethoxy-1,2-propanediol derivatives are utilized as ligands to synthesize dimeric complexes with metals such as cobalt, copper, and silver. These complexes have potential applications in catalysis and materials science (Shakir, Kumar, & Varkey, 1992).

  • Isobaric Vapor-Liquid Equilibrium Data : The compound's vapor-liquid equilibrium data with various substances such as water, ethanol, and glycerol at different pressures are crucial for designing separation processes in the chemical industry. This data helps in optimizing and controlling the production processes (García-Cano et al., 2020).

  • Ultrasonic Absorption and Solution Dynamics : The study of ultrasonic absorptions in aqueous solutions of this compound helps in understanding its dynamic behavior, which is vital for applications in solution chemistry and biochemistry (Nishikawa & Ueda, 1991).

  • Ecotoxicity and Environmental Impact : The acute ecotoxicity of this compound and related compounds has been evaluated, showing that it may be harmless for short exposure in aquatic biomodels. This research is crucial for understanding the environmental impact and safety of these chemicals (Perales et al., 2017).

  • Organic Modification of Minerals : this compound is involved in the organic modification of minerals like kaolinite, suggesting potential applications in adsorption, catalysis, and regioselective reactions (Itagaki & Kuroda, 2003).

  • Regioselective Glucosylation : The compound is used as a substrate in regioselective glucosylation reactions, important in the production of fine chemicals and pharmaceuticals (Luley-Goedl et al., 2010).

  • Enzyme-Catalyzed Reactions : It's involved in enzyme-catalyzed asymmetrization reactions, which are critical in the synthesis of chiral compounds used in pharmaceuticals and fine chemicals (Akai et al., 1997).

Mechanism of Action

3-Ethoxy-1,2-propanediol can be used as a crosslinking agent in the development of poly(glycidol) hydrogels . It is also used as a potential component in a bio-based solvent system for dissolving or processing nitrocellulose .

Safety and Hazards

3-Ethoxy-1,2-propanediol can cause skin irritation and serious eye damage upon exposure . It may also cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray . Use personal protective equipment and ensure adequate ventilation .

Future Directions

3-Ethoxy-1,2-propanediol has potential applications in various fields due to its properties. For instance, it can be used in the development of poly(glycidol) hydrogels for biomedical applications such as tissue engineering and drug delivery . It can also be used in the synthesis of cyclic phosphates for use in flame retardants .

Properties

IUPAC Name

3-ethoxypropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-2-8-4-5(7)3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSWWGJGSSQDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870918
Record name 3-Ethoxypropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1874-62-0
Record name 3-Ethoxy-1,2-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1874-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Propanediol, 3-ethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001874620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-1,2-propanediol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227880
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Record name 3-Ethoxypropane-1,2-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxypropane-1,2-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-ethoxy-1,2-propanediol affect its toxicity compared to similar compounds?

A: The toxicity of glycerol-biobased ethers, including this compound, appears to be correlated with their lipophilicity. As the number and length of alkyl chains increase in the basic structure, the compounds become more lipophilic and generally more toxic []. This suggests that the relatively short ethoxy group in this compound contributes to its lower toxicity compared to its counterparts with longer alkyl chains.

Q2: Can this compound be used to improve the analysis of pesticide residues in food?

A: Yes, this compound has shown promise as an analyte protectant in gas chromatography-mass spectrometry (GC-MS) analysis of pesticide residues in food matrices [, , ]. It helps to minimize matrix-induced chromatographic response enhancement, leading to more accurate quantification of pesticides.

Q3: How does this compound work as an analyte protectant in GC-MS analysis?

A: While the exact mechanism is not fully understood, it's believed that this compound, along with other protectants like D-sorbitol and L-gulonic acid γ-lactone, compete for active sites in the GC inlet and column [, ]. This competition minimizes the interaction of target analytes, such as pesticides, with these active sites, leading to improved peak shape, sensitivity, and ultimately, more reliable quantification.

Q4: Are there any limitations to using this compound as an analyte protectant in GC-MS?

A: While this compound can mitigate matrix effects for many pesticides, it may not be universally effective. For example, studies have shown that it doesn't fully compensate for the matrix suppression effects observed with o,p′-DDT and p,p′DDT []. Therefore, the suitability of this compound as a protectant should be evaluated for each specific pesticide and matrix.

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